Cas no 3268-19-7 (Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)-)

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)- structure
3268-19-7 structure
Nome del prodotto:Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)-
Numero CAS:3268-19-7
MF:C35H36O13
MW:664.652551651001
CID:306743
PubChem ID:73047

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)-
    • 4,6-O-BENZYLIDENE-Β-D-GLUCOPYRANOSIDE PODOPHYLLOTOXIN
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-β-d-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-, [5R-(5alpha,5abeta,8aalpha,9alpha)]-
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5
    • SP-G
    • EINECS 221-880-4
    • UNII-LW8IK05ASY
    • Podophyllotoxin-7-O-glucoside
    • Podophyllotoxin-4-O-glucopyranoside
    • NSC-42076
    • DTXSID90911575
    • 3268-19-7
    • FURO(3',4':6,7)NAPHTHO(2,3-D)-1,3-DIOXOL-6(5AH)-ONE, 5,8,8A,9-TETRAHYDRO-9-((4,6-O-(PHENYLMETHYLENE)-.BETA.-D-GLUCOPYRANOSYL)OXY)-5-(3,4,5-TRIMETHOXYPHENYL)-, (5R,5AR,8AR,9R)-
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5ah)-One,5,8,8a,9-tetrahydro-9-[[4,6-o-(phenylmethylene)-beta-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,[5r-(5alpha,5abeta,8aalpha,9alpha)]-
    • Spg 827
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-beta-d-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-, [5R-(5alpha,5abeta,8aalpha,9alpha)]-
    • PODOFILOX BENZYLIDENE GLYCOSIDE
    • Podophyllotoxin, 4,6-O'-benzylidene-beta-D-glucoside
    • Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-beta-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-, (5R,5aR,8aR,9R)-
    • Podophyllotoxin-benziliden-glucosid [German]
    • LW8IK05ASY
    • Q-100197
    • Proresidor
    • Podophyllotoxin O-benzylidene-beta-D-glucopyranoside
    • SCHEMBL3023342
    • Podophyllotoxin-benziliden-glucosid
    • (5R,5aR,8aR,9R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one
    • Podophyllotoxin o-benzylidene-.beta.-D-glucopyranoside
    • Podophyllotoxin 1-O--D-glycoside; Podophyllotoxin 4-O-glucoside; NSC 163024; Podophyllotoxin-4-O--D-glucopyranoside
    • 4,6-O-Benzylidene-beta-D-glucopyranoside podophyllotoxin
    • SP G
    • NSC 42076
    • Furo(3',4':6,7)naphtho(2,3-d)-1,3-dioxol-6(5aH)-one, 5,8,8a,9-tetrahydro-9-((4,6-O-(phenylmethylene)-beta-d-glucopyranosyl)oxy)-5-(3,4,5-trimethoxyphenyl)-, (5R-(5alpha,5abeta,8aalpha,9alpha))-
    • Inchi: InChI=1S/C35H36O13/c1-39-23-9-17(10-24(40-2)31(23)41-3)26-18-11-21-22(45-15-44-21)12-19(18)30(20-13-42-33(38)27(20)26)47-35-29(37)28(36)32-25(46-35)14-43-34(48-32)16-7-5-4-6-8-16/h4-12,20,25-30,32,34-37H,13-15H2,1-3H3/t20-,25?,26+,27-,28?,29?,30-,32?,34?,35?/m0/s1
    • Chiave InChI: SBPPWJIDARICBS-QKFAOQDPSA-N
    • Sorrisi: COC1C(OC)=CC([C@@H]2C3=CC4OCOC=4C=C3[C@H](OC3OC4COC(OC4C(O)C3O)C3C=CC=CC=3)[C@H]3COC(=O)[C@H]23)=CC=1OC

Proprietà calcolate

  • Massa esatta: 664.21600
  • Massa monoisotopica: 664.21559120g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 13
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 7
  • Complessità: 1110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 150Ų
  • XLogP3: 1.9

Proprietà sperimentali

  • Densità: 1.1884 (rough estimate)
  • Punto di ebollizione: 645.03°C (rough estimate)
  • Indice di rifrazione: 1.7500 (estimate)
  • PSA: 149.83000
  • LogP: 2.99440

Furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one,5,8,8a,9-tetrahydro-9-[[4,6-O-(phenylmethylene)-b-D-glucopyranosyl]oxy]-5-(3,4,5-trimethoxyphenyl)-,(5R,5aR,8aR,9R)- Letteratura correlata

Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd